4-[(4-Chlorophenyl)methoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chlorophenyl)methoxy]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 4-chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methoxy]phenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with methoxybenzene in the presence of a suitable catalyst. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes may include the use of continuous flow reactors, advanced catalysts, and automated control systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-[(4-Chlorophenyl)methoxy]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar in structure but lacks the methoxy group, leading to different chemical properties and reactivity.
4-Methoxyphenol: Contains a methoxy group but lacks the chlorophenyl group, resulting in different applications and biological activities.
4-Chlorothiophenol: Similar in structure but contains a thiol group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
Its ability to participate in a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
52890-66-1 |
---|---|
Molecular Formula |
C13H11ClO2 |
Molecular Weight |
234.68 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 |
InChI Key |
QKXVDKRVUDDHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.